Cas no 23084-32-4 (4-Methylindol-3-ylacetonitrile)

4-Methylindol-3-ylacetonitrile is a versatile heterocyclic compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its indole core structure, functionalized with a methyl group at the 4-position and an acetonitrile moiety at the 3-position, makes it a valuable precursor for the development of bioactive molecules, including alkaloids and pharmaceutical agents. The compound exhibits high reactivity in cyclization and substitution reactions, enabling efficient derivatization. Its stability under standard storage conditions and well-characterized synthetic pathways further enhance its utility in research and industrial applications. This compound is particularly useful in the study of indole-based scaffolds, offering a reliable building block for medicinal chemistry and material science.
4-Methylindol-3-ylacetonitrile structure
23084-32-4 structure
Product Name:4-Methylindol-3-ylacetonitrile
CAS No:23084-32-4
MF:C11H10N2
MW:170.210502147675
CID:1413299
PubChem ID:24905095
Update Time:2025-10-13

4-Methylindol-3-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1h-indol-3-yl)acetonitrile
    • (4-methyl-indol-3-yl)-acetonitrile
    • AC1Q2GMT
    • (4-Methyl-indol-3-yl)-acetonitril
    • KB-242818
    • EN300-68711
    • 4-methylindole-3-acetonitrile
    • SureCN1849019
    • &lt
    • 4-Methyl-indolyl-(3)&gt
    • -acetonitril
    • (4-methyl-1H-indol-3-yl)acetonitrile
    • < 4-Methyl-indolyl-(3)> -acetonitril
    • (4-Methyl-1H-indol-3-yl)-acetonitrile
    • G34070
    • 23084-32-4
    • DTXSID40647998
    • WRDDIXMDIVLTHH-UHFFFAOYSA-N
    • AKOS009437010
    • Z410711540
    • SCHEMBL1849019
    • 4-Methylindol-3-ylacetonitrile
    • Inchi: 1S/C11H10N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5H2,1H3
    • InChI Key: WRDDIXMDIVLTHH-UHFFFAOYSA-N
    • SMILES: N1C=C(CC#N)C2C(C)=CC=CC1=2

Computed Properties

  • Exact Mass: 170.084398327g/mol
  • Monoisotopic Mass: 170.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.6Ų

4-Methylindol-3-ylacetonitrile Pricemore >>

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